3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group
Preparation Methods
The synthesis of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This intermediate can be obtained through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether . The synthetic route involves several steps, including the formation of the cyclobutyl ring and the introduction of the fluorine atoms. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism by which 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The specific pathways involved depend on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol include:
3,3-Difluorocyclobutanol: A simpler analog with similar structural features but lacking the dimethylpropan-1-ol moiety.
3,3-Difluorocyclobutylmethanol: Another related compound with a methanol group instead of the dimethylpropan-1-ol group.
The uniqueness of this compound lies in its specific combination of the cyclobutyl ring, fluorine atoms, and the dimethylpropan-1-ol group, which confer distinct chemical and physical properties .
Properties
CAS No. |
2228211-77-4 |
---|---|
Molecular Formula |
C9H16F2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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